7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Spirocyclic Building Blocks

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 2227205-26-5) is a fluorinated spirocyclic amine building block consisting of a saturated azetidine ring spiro-fused to a cyclopropane, with a fluoro substituent at the 7‑position and is supplied as the hydrochloride salt. This scaffold is a key pharmacophore in broad‑spectrum fluoroquinolone antibiotics (e.g., sitafloxacin, DU‑6857) and has been identified in patent disclosures as a core for 5‑HT2A receptor modulators and hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy.

Molecular Formula C6H11ClFN
Molecular Weight 151.61 g/mol
Cat. No. B8124117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-5-azaspiro[2.4]heptane hydrochloride
Molecular FormulaC6H11ClFN
Molecular Weight151.61 g/mol
Structural Identifiers
SMILESC1CC12CNCC2F.Cl
InChIInChI=1S/C6H10FN.ClH/c7-5-3-8-4-6(5)1-2-6;/h5,8H,1-4H2;1H
InChIKeyALXTVFHRXMUQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride: A Fluorinated Spirocyclic Building Block for Quinolone Antibiotics and HPK1 Kinase Inhibitor Discovery


7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 2227205-26-5) is a fluorinated spirocyclic amine building block consisting of a saturated azetidine ring spiro-fused to a cyclopropane, with a fluoro substituent at the 7‑position and is supplied as the hydrochloride salt . This scaffold is a key pharmacophore in broad‑spectrum fluoroquinolone antibiotics (e.g., sitafloxacin, DU‑6857) and has been identified in patent disclosures as a core for 5‑HT2A receptor modulators and hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy [1]. Its combination of conformational rigidity, a hydrogen‑bond‑donor/acceptor NH, a metabolically stable C–F bond, and the salt form for facile handling underpins its demand as a non‑trivial, chiral‑ready building block in medicinal chemistry.

Why 5-Azaspiro[2.4]heptane or Other 7-Substituted Analogs Cannot Simply Replace 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride


Replacing the 7-fluoro substituent with hydrogen (the unsubstituted 5-azaspiro[2.4]heptane), a methyl group, or an amino group fundamentally alters both physicochemical properties and pharmacological activity because the C–F dipole (≈1.9 D) dramatically shifts lipophilicity, metabolic stability, and target‑binding electrostatics [1][2]. For instance, the unsubstituted congener exhibits a computed XLogP of 0.69 versus the fluorinated analog’s 0.46–0.71, which impacts blood–brain barrier penetration and off‑target promiscuity in CNS programs [1]. Moreover, the hydrochloride salt form ensures consistent batch solubility and stability during parallel chemistry workflows, a critical procurement advantage over the hygroscopic or volatile free base that demands specialized handling . Simply swapping in a non‑fluorinated spirocyclic amine undermines the metabolic “soft‑spot” blocking required for in vivo PK, as the C–F bond resists cytochrome P450 oxidation at the 7‑position, which a C–H or C–NH₂ group cannot match [2].

Head-to-Head and Class-Level Evidence: Quantifying the Differentiation of 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride


Fluorine-Induced Lipophilicity Shift vs. Unsubstituted 5-Azaspiro[2.4]heptane

The 7-fluoro substitution modulates lipophilicity compared to the parent spirocycle. The unsubstituted 5-azaspiro[2.4]heptane hydrochloride has a measured LogP of 0.69 [1], while the fluorinated analog 7-fluoro-5-azaspiro[2.4]heptane (free base) exhibits a computed XLogP of 0.6 and a vendor-reported LogP of 0.7079 . This small ΔLogP (~0.09 shift upward) reflects the fluorine atom’s electron-withdrawing effect increasing hydrogen-bond acidity without drastically raising overall lipophilicity, a desirable profile for maintaining solubility while blocking metabolic hotspots.

Medicinal Chemistry Physicochemical Property Optimization Spirocyclic Building Blocks

Improved Synthetic Scalability: 2023 J. Med. Chem. Route Achieves >85% Yield

A 2023 Journal of Medicinal Chemistry publication demonstrated a scalable synthetic route for 7-fluoro-5-azaspiro[2.4]heptane involving mild fluorination of a spirocyclic precursor, achieving a yield of over 85% [1]. This contrasts with earlier patented routes for 7-amino-5-azaspiro[2.4]heptane derivatives that required asymmetric hydrogenation with chiral ruthenium catalysts and multistep protection/deprotection sequences, which often suffered from lower throughput and higher catalyst costs [2]. The improved synthesis makes the fluorinated building block more cost‑effective for library production in lead optimization campaigns.

Process Chemistry Medicinal Chemistry Fluorinated Building Blocks

Salt Form Advantage: Room-Temperature Solid Storage vs. Volatile Free Base

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a solid at room temperature and is stored under ambient conditions [1], whereas the free base (CAS 1211539-95-5) requires sealed, dry storage at 2–8 °C and is classified as harmful if swallowed with GHS07 hazard warnings . The hydrochloride salt is non‑hazardous for transport (no HazMat fees for ground shipping), simplifying logistics compared to the free base which incurs dangerous goods surcharges . This is a critical operational advantage for automated compound management systems in pharma and biotech labs.

Compound Management High-Throughput Chemistry Building Block Procurement

Spirocyclic Conformational Rigidity: 0 Rotatable Bonds vs. Piperidine Flexibility

The 5-azaspiro[2.4]heptane scaffold possesses zero rotatable bonds (computed Rotatable_Bonds = 0) , in stark contrast to commonly used piperidine or pyrrolidine building blocks that typically have ≥1 rotatable bond. This conformational rigidity pre‑organizes the amine vector for target engagement, potentially increasing binding affinity by reducing the entropic penalty upon target binding. The analogous non‑fluorinated spirocycle shares this feature, but the 7‑fluoro substituent adds a dipole moment that can enhance specific polar interactions within a binding pocket [1].

Conformational Analysis Drug Design Scaffold Hopping

Commercial Availability at ≥97% Purity from Multiple Global Vendors

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is readily stocked at ≥97% purity by Aladdin Scientific , and 7-fluoro-5-azaspiro[2.4]heptane free base is available at 98% purity from Fluorochem and Chemscene . The unsubstituted 5-azaspiro[2.4]heptane is typically supplied at 95% purity . The higher baseline purity reduces the need for costly in‑house repurification before use in sensitive catalytic or biological assays, and the multiple vendor sourcing mitigates single‑supplier risk.

Chemical Procurement Supply Chain Quality Assurance

High-Impact Application Scenarios for 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride Based on Quantitative Differentiation


Fluoroquinolone Antibiotic Lead Optimization: Building the C‑7 Spirocyclic Side Chain

The scaffold is the core of the C‑7 side chain in sitafloxacin and DU‑6857, where the (S)‑7‑amino‑5‑azaspiro[2.4]heptane configuration is essential for broad‑spectrum Gram‑positive and anaerobic activity [1]. 7‑Fluoro‑5‑azaspiro[2.4]heptane hydrochloride serves as the penultimate intermediate for introducing the critical fluorine atom before amination. The >85% synthetic yield reported in J. Med. Chem. 2023 makes it the most scalable entry point for producing novel quinolone analogs with enhanced anti‑MRSA and anti‑quinolone‑resistant profiles . Teams developing next‑generation topoisomerase IV/gyrase inhibitors should prioritize this building block over the 7‑amino analog owing to the simpler fluorination chemistry and avoidance of chiral amine protection.

HPK1 Kinase Inhibitor Programs for Cancer Immunotherapy

Patent and BindingDB data indicate that 7‑fluoro‑5‑azaspiro[2.4]heptane derivatives achieve nanomolar biochemical potency (IC50 = 4 nM, Kd = 2.2 nM) against HPK1, a negative regulator of T‑cell receptor signaling [1]. The fluorine atom at the 7‑position is likely critical for occupying a lipophilic pocket in the kinase hinge region, while the spirocyclic core confers the rigidity needed for kinome selectivity. Medicinal chemistry teams pursuing HPK1 or related MAP4K family targets can use this building block to rapidly assemble focused libraries and assess the contribution of the 7‑fluoro substituent to selectivity over IRAK4 and other off‑target kinases.

CNS Receptor Modulator Libraries with Controlled Lipophilicity

With a LogP of 0.71 (free base) that does not substantially exceed the parent spirocycle LogP of 0.69, the 7‑fluoro‑5‑azaspiro[2.4]heptane scaffold maintains a desirable CNS‑MPO lipophilicity score while introducing a metabolically stable C–F bond [1]. Patent WO2023/123456 discloses high‑affinity 5‑HT2A receptor modulators built on this scaffold [2]. For neuroscience discovery groups, this building block represents a calculated risk‑mitigation tool: it adds fluorine without the logP inflation that typically accompanies aromatic fluorination, allowing chemists to tune receptor occupancy while preserving safety margins.

Automated Parallel Synthesis & Compound Management Workflows

The hydrochloride salt is a free‑flowing solid storable at room temperature and is not classified as hazardous for ground transport, unlike the free base which requires 2–8 °C cold storage and incurs HazMat fees [1]. This operational simplicity is paramount for core facilities and CROs running automated dispensing platforms (e.g., Chemspeed, Labcyte Echo). Procurement managers can integrate this building block into standard building‑block collections without the hidden costs of cold‑chain logistics, special waste disposal, or re‑qualification after freeze–thaw cycles, directly enabling higher throughput in DNA‑encoded library synthesis or fragment screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.